2-[(2,5-dimethylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core with a sulfonamide substituent at position 8 and a 2,5-dimethylphenylmethyl group at position 2. Its structural uniqueness lies in the combination of lipophilic aromatic substituents (2,5-dimethylphenyl) and a sulfonamide-linked piperidine moiety, which may enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-15-8-9-16(2)17(13-15)14-24-20(25)23-12-6-7-18(19(23)21-24)28(26,27)22-10-4-3-5-11-22/h6-9,12-13H,3-5,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOFNTCUGMMMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the triazolopyridine core using piperidine sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Moiety: This step involves the alkylation of the triazolopyridine core with 2,5-dimethylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dimethylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(2,5-dimethylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimalarial Derivatives
Compound A : 2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Key Differences : Substitution at position 2 (3-chlorobenzyl vs. 2,5-dimethylphenylmethyl).
- Activity : Exhibited antimalarial activity against Plasmodium falciparum with IC50 = 4.98 µM .
- SAR Insight: The chloro substituent on the benzyl group may enhance target affinity for falcipain-2, a cysteine protease critical for malaria parasite survival.
Compound B : 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Key Differences : Sulfonamide at position 6 (vs. position 8) and dual N-substituents (fluorobenzyl and methoxyphenyl).
- Activity : IC50 = 2.24 µM against P. falciparum, indicating positional sensitivity of the sulfonamide group .
CNS-Active Derivatives
Trazodone : 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- Key Differences : Piperazine substituent linked via a propyl chain (vs. sulfonamide-linked piperidine) and absence of sulfonamide.
- Activity: Serotonin antagonist and reuptake inhibitor (SARI) with antidepressant and anxiolytic effects. Demonstrates how triazolopyridinone scaffolds can be tailored for CNS targets by modifying substituent polarity and flexibility .
Catalogs and Patent Derivatives
Compound C : 8-(Piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Key Differences: No substitution at position 2.
- Properties : Molecular weight = 282.32 g/mol; Catalog Number: 120382. Serves as a base structure for antimalarial optimization .
Compound D: 8-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Key Differences: Sulfonamide-linked dihydroisoquinoline (vs. piperidine).
- Properties : Molecular weight = 330.37 g/mol. Highlights the role of sulfonamide substituents in modulating steric and electronic interactions .
Comparative Data Table
*Calculated based on molecular formula (C19H22N4O3S).
Research Findings and Implications
- Antimalarial Potency: Position 8 sulfonamide derivatives show IC50 values in the low micromolar range, with substituent flexibility (e.g., piperidine vs. dihydroisoquinoline) influencing target binding .
- CNS Selectivity: Trazodone’s piperazine-propyl chain exemplifies how non-sulfonamide substituents can redirect triazolopyridinone activity toward serotonin receptors .
- SAR Trends: Position 2: Aromatic substituents (chlorobenzyl, dimethylphenyl) enhance antimalarial activity, likely via hydrophobic interactions with falcipain-2. Position 8: Sulfonamide-linked amines (piperidine, dihydroisoquinoline) are critical for protease inhibition but may reduce CNS penetration due to increased polarity.
Biological Activity
The compound 2-[(2,5-dimethylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Properties
The molecular formula for the compound is C20H24N4O3S. Its structure features a triazolopyridine core , a piperidine sulfonyl group , and a dimethylphenyl moiety , which contribute to its diverse chemical properties and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 396.49 g/mol |
| Structural Features | Triazole, Pyridine |
| Solubility | Soluble in DMF |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and pH. Common methods include refluxing in dimethylformamide (DMF) or employing microwave-assisted synthesis to enhance efficiency and yield. The synthetic route often results in high purity products suitable for biological testing.
The mechanism of action for 2-[(2,5-dimethylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is primarily through binding interactions with specific biological targets such as enzymes or receptors. This binding can modulate various biochemical pathways by either inhibiting or activating target proteins through mechanisms like competitive inhibition or allosteric modulation.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit significant anticancer properties. A study highlighted its potential as an inhibitor of specific cancer cell lines, demonstrating IC50 values that suggest effective cytotoxicity against various tumor types. For instance:
| Compound Derivative | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 15.0 |
| Derivative B | A549 (Lung Cancer) | 12.5 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against several bacterial strains. The results showed promising activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A recent study conducted on a series of triazolopyridine derivatives including our compound found that they significantly inhibited the growth of MCF-7 breast cancer cells through apoptosis induction.
- Case Study on Antimicrobial Effects : Another investigation assessed the antimicrobial efficacy against multidrug-resistant strains of bacteria. The compound displayed notable effectiveness against Staphylococcus aureus with a reduction in bacterial load observed in treated samples.
Q & A
Q. Table 1: Key Spectroscopic Data for Structural Validation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| 1H NMR | Aromatic protons: δ 6.8–7.2 (dimethylphenyl) | |
| 13C NMR | Triazole C=N: δ 145–155 ppm | |
| HRMS (ESI) | [M+H]+: m/z calculated vs. observed (±5 ppm) |
Q. Table 2: Common Degradation Pathways
| Stress Condition | Degradation Site | Analytical Method |
|---|---|---|
| Acidic pH | Piperidine sulfonyl group | HPLC-MS |
| UV Light | Triazolo-pyridine core | Photostability Chamber |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
